molecular formula C11H10N2O4 B1216748 N-(o-Aminobenzoyloxy)succinimide CAS No. 55668-30-9

N-(o-Aminobenzoyloxy)succinimide

Cat. No. B1216748
CAS RN: 55668-30-9
M. Wt: 234.21 g/mol
InChI Key: DRXOKQWAMJXUJN-UHFFFAOYSA-N
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Description

“N-(o-Aminobenzoyloxy)succinimide” is an organic compound with the molecular formula C11H10N2O4 . It contains a total of 27 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms . The average mass of this compound is 234.208 Da .


Synthesis Analysis

The synthesis of succinimides, such as “N-(o-Aminobenzoyloxy)succinimide”, can be achieved through a dehydrogenative coupling of diols and amines to form cyclic imides . Another approach involves the reaction of N-substituted succinimides with hydroxylamine, which provides a novel method for the synthesis of hydroxamic acids .


Molecular Structure Analysis

The molecular structure of “N-(o-Aminobenzoyloxy)succinimide” is characterized by its molecular formula C11H10N2O4 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.


Chemical Reactions Analysis

Succinimides, including “N-(o-Aminobenzoyloxy)succinimide”, are known to undergo various chemical reactions. For instance, aspartic acid (Asp) residues are prone to nonenzymatic isomerization via a succinimide (Suc) intermediate . Another reaction involves the transformation of waste polymers into value-added chemicals, where poly(succinates) (PSS) are upcycled with amines into N-substituted succinimides over succinimide anion-based ionic liquids .

Future Directions

The future directions for “N-(o-Aminobenzoyloxy)succinimide” could involve further exploration of its synthesis and applications. For instance, the upcycling of poly(succinates) with amines into N-substituted succinimides over succinimide anion-based ionic liquids presents a promising approach for the chemical transformation of waste polymers into value-added chemicals .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c12-8-4-2-1-3-7(8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXOKQWAMJXUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204188
Record name N-(2-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(o-Aminobenzoyloxy)succinimide

CAS RN

55668-30-9
Record name N-(2-Aminobenzoyloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055668309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminobenzoyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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